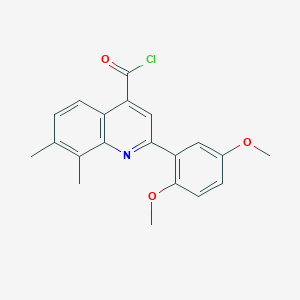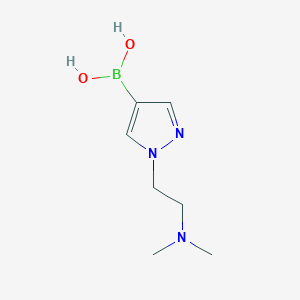
(1-(2-(二甲氨基)乙基)-1H-吡唑-4-基)硼酸
描述
“(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydrogens . Boronic acids are known for their ability to form reversible covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of chemical and biological applications .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method involves the reaction of a boronate ester with a suitable partner molecule in the presence of a catalyst . The synthesis of boronic acids and their derivatives has been a topic of ongoing research, with many studies focusing on improving the efficiency, selectivity, and scope of these reactions .
Molecular Structure Analysis
The molecular structure of “(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid” involves a boron atom bonded to an oxygen atom and two hydrogens, with the boron atom also being part of a larger organic structure . The exact structure can vary depending on the specific substituents attached to the boron atom.
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo a variety of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halide or pseudohalide in the presence of a palladium catalyst . Boronic acids can also react with diols and other compounds containing hydroxyl groups to form boronate esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary widely depending on their specific structure. In general, boronic acids are stable under normal conditions but can decompose under high heat or in the presence of strong acids or bases .
科学研究应用
Suzuki–Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied for carbon–carbon bond formation. The mild and functional group tolerant conditions, along with the stability and environmentally benign nature of organoboron reagents like this compound, make it ideal for SM coupling .
Protodeboronation and Homologation
In organic synthesis, the protodeboronation of boronic esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation. This sequence has been applied to complex molecules like Δ8-THC and cholesterol, showcasing the versatility of boronic esters in synthetic chemistry .
Asymmetric Synthesis
Boronic acids and their derivatives, including this compound, play a crucial role in the asymmetric synthesis of amino acids. Their stability and ease of synthesis contribute to their widespread use in metal-catalyzed processes and acid catalysis .
Biological Labelling and Protein Manipulation
The interaction of boronic acids with diols enables their use in biological labelling and protein manipulation. This compound can be used to modify proteins or as a part of separation techniques, contributing to the development of new therapeutics .
Synthesis of Borinic Acid Derivatives
Boronic acids are also used in the synthesis of borinic acid derivatives. The compound can be a precursor for various trialkoxyboranes, which are essential in the study of borinic acid chemistry .
Hydroboration Reactions
The compound is instrumental in hydroboration reactions, a method to synthesize organoboranes. These reactions are foundational for creating boron-containing building blocks that are pivotal in organic synthesis .
作用机制
Target of Action
The primary target of (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Mode of Action
The (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound acts as a nucleophile, transferring a group to a metal catalyst, typically palladium . This process results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid, is a key step in many biochemical pathways. This reaction is used to create a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics . The downstream effects of these pathways depend on the specific compounds being synthesized.
Pharmacokinetics
It’s worth noting that organoboron compounds, in general, are known for their stability and environmental benignity , which can impact their bioavailability and distribution in a chemical reaction environment.
Result of Action
The primary result of the action of (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide variety of complex organic compounds. The specific molecular and cellular effects of the compound’s action depend on the particular compounds being synthesized.
Action Environment
The action of (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments and can tolerate the presence of many different functional groups . Additionally, the stability of organoboron compounds allows them to maintain their efficacy in a variety of conditions .
安全和危害
未来方向
The future of boronic acid research is likely to involve further exploration of their potential applications in various fields, including medicine, materials science, and environmental science. There is also ongoing interest in developing new methods for the synthesis of boronic acids and their derivatives, with a particular focus on improving the efficiency and selectivity of these reactions .
属性
IUPAC Name |
[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BN3O2/c1-10(2)3-4-11-6-7(5-9-11)8(12)13/h5-6,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQQESQCZFLTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743835 | |
| Record name | {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid | |
CAS RN |
1086063-73-1 | |
| Record name | {1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





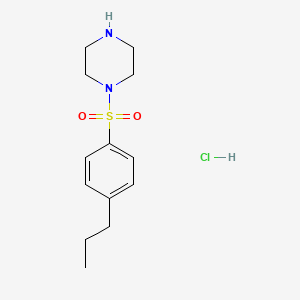

![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B1454891.png)

![3-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1454893.png)
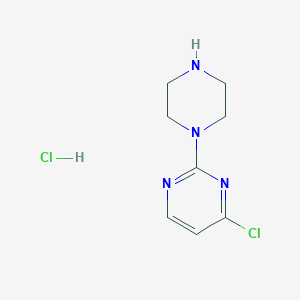
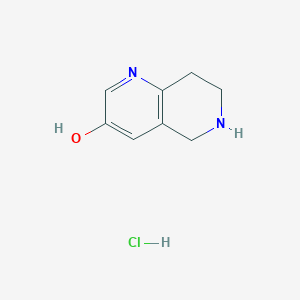
![5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate](/img/structure/B1454896.png)

